molecular formula C8H5F3O3 B1301225 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde CAS No. 93249-62-8

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1301225
CAS RN: 93249-62-8
M. Wt: 206.12 g/mol
InChI Key: WQUZBERVMUEJTD-UHFFFAOYSA-N
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Patent
US05773450

Procedure details

Under a nitrogen atmosphere, in a round-bottom flask were placed 300 mg (1.4 mmol) of 2-methoxy-5-trifluoromethoxybenzaldehyde and 30 ml of dichloromethane. To the system, cooled in a dry ice acetone bath, were added 0.26 ml (2.7 mmol) of boron tribromide (BBr3) over a period of ca. 1 minute. The reaction mixture was stirred for 1 hour, the dry ice/acetone bath was replaced with an ice bath and the mixture was stirred for 1 hour. To the system were added slowly 10 ml of saturated aqueous sodium bicarbonate followed by 10 ml of water, and the mixture was warmed to room temperature. The mixture was extracted with two portions of dichloromethane, and the extracts were dried (Na2SO4) and concentrated. The resulting oil (280 mg) was dissolved in CH2 Cl2, and the solution was extracted with two portions of 1M aqueous NaOH. The combined aqueous extracts were acidified with 2M aqueous HCl and extracted with three portions of dichloromethane. These dichloromethane extracts were dried (Na2SO4) and concentrated to obtain 200 mg of the title compound. 1H NMR (CDCl3) Δ 6.96 (d, 1H, J=9), 7.36 (m, 2H), 9.84 (s, 1H), 10.9 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:4]=1[CH:5]=[O:6].B(Br)(Br)Br.C(=O)=O.CC(C)=O.C(=O)(O)[O-].[Na+]>O.ClCCl>[OH:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC(F)(F)F
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere, in a round-bottom flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
To the system, cooled in a dry ice acetone bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil (280 mg) was dissolved in CH2 Cl2
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with two portions of 1M aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These dichloromethane extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.